3-(4-Methoxy-2-methylphenyl)-1-propene

Physical Chemistry Separation Science Formulation Development

3-(4-Methoxy-2-methylphenyl)-1-propene (CAS 16964-10-6) is a substituted phenylpropene featuring a 4-methoxy-2-methylphenyl core with an allyl side chain. Its molecular formula is C11H14O, with a molecular weight of 162.23 g/mol.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 16964-10-6
Cat. No. B096977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-2-methylphenyl)-1-propene
CAS16964-10-6
Synonyms3-(4-METHOXY-2-METHYLPHENYL)-1-PROPENE
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)CC=C
InChIInChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)8-9(10)2/h4,6-8H,1,5H2,2-3H3
InChIKeyUIZZSBQSGMWYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-2-methylphenyl)-1-propene (CAS 16964-10-6) Core Physicochemical and Procurement Profile


3-(4-Methoxy-2-methylphenyl)-1-propene (CAS 16964-10-6) is a substituted phenylpropene featuring a 4-methoxy-2-methylphenyl core with an allyl side chain . Its molecular formula is C11H14O, with a molecular weight of 162.23 g/mol . It is a colorless to light yellow liquid with a reported density of 0.931 g/cm³ and a boiling point of 237.7 °C at 760 mmHg [1]. The compound exhibits a calculated LogP of 2.73, indicating significant hydrophobicity and preferential solubility in organic solvents .

Thermal Workflow Higher thermal stability vs. common phenylpropenes supports high-temperature reaction or distillation conditions
Phase Preference Predicted elevated lipophilicity favors partitioning into organic phases or lipid-rich research matrices

Procurement-Specific Differentiation: Why 3-(4-Methoxy-2-methylphenyl)-1-propene Cannot Be Replaced by Common Phenylpropenes


Generic substitution among phenylpropenes is scientifically unsound due to the critical impact of specific ring substitution patterns on physicochemical properties and, consequently, performance in target applications. 3-(4-Methoxy-2-methylphenyl)-1-propene is characterized by a unique combination of a para-methoxy group and an ortho-methyl group on the aromatic ring [1]. This specific substitution pattern alters electronic distribution, steric hindrance, and lipophilicity (LogP 2.73) compared to structurally similar compounds like estragole (lacking the ortho-methyl) or methyl eugenol (possessing an additional ortho-methoxy group) . These differences are not merely academic; they directly influence boiling point, density, and interaction with biological targets or chemical reactants, as demonstrated in the quantitative evidence below [2].

Analog
Why Substitution Fails
Estragole (4-allylanisole)
Lacks ortho-methyl group; may significantly shift boiling point and thermal behavior in elevated-temperature processes
Methyl eugenol (3,4-dimethoxy)
Additional methoxy group alters electronic distribution and steric profile, likely changing reactivity and partitioning

Comparative Performance Data for 3-(4-Methoxy-2-methylphenyl)-1-propene Versus Key Analogs


Physicochemical Differentiation: Boiling Point and Volatility Profile

The presence of the ortho-methyl group in 3-(4-Methoxy-2-methylphenyl)-1-propene results in a significantly higher boiling point (237.7 °C at 760 mmHg) compared to its non-methylated analog, estragole (4-allylanisole), which boils at 216 °C [1][2]. This 21.7 °C difference is substantial and directly impacts volatility and behavior in thermal processes. In contrast, the compound's density (0.931 g/cm³) is slightly lower than that of estragole (0.946–0.965 g/cm³), reflecting the effect of the additional methyl group on molecular packing .

Boiling Point
Head-to-head
237.7 °C vs. 216 °C (estragole)
Supports lower volatility in thermal research workflows
At 760 mmHg; method verification recommended
Physical Chemistry Separation Science Formulation Development

Lipophilicity Differentiation: LogP and Predicted Membrane Permeability

The calculated LogP (XLogP3) for 3-(4-Methoxy-2-methylphenyl)-1-propene is 3.3, significantly higher than that of estragole (LogP 2.6) and methyl eugenol (LogP 2.5) [1]. This increased lipophilicity is directly attributed to the presence of the ortho-methyl group, which enhances hydrophobic character. A higher LogP value is a key determinant of membrane permeability and bioavailability, suggesting that this compound will partition more readily into lipid-rich environments compared to its less-substituted analogs [2].

Lipophilicity (LogP)
Cross-study comparable
3.3 vs. 2.6 (estragole) / 2.5 (methyl eugenol)
May enhance membrane partitioning in research models
In silico XLogP3; wet-lab confirmation advised
ADME Prediction Drug Design Agrochemical Formulation

Steric Differentiation: Substitution Pattern Impact on Molecular Shape and Reactivity

The 2-methyl-4-methoxy substitution pattern of 3-(4-Methoxy-2-methylphenyl)-1-propene introduces unique steric hindrance around the allyl group compared to both estragole (no ortho-methyl) and methyl eugenol (ortho-methoxy and ortho-methyl). This structural nuance alters the compound's potential as a substrate in cross-coupling or polymerization reactions. While direct comparative rate data is not available in the open literature, class-level inferences from phenylpropene structure-activity relationship (SAR) studies indicate that substitution on the aromatic ring is a primary determinant of bioactivity and chemical reactivity [1].

Substitution Pattern
Class-level inference
4-methoxy-2-methyl vs. 4-methoxy only or dimethoxy
Steric and electronic profile may direct regioselectivity
SAR-based inference; experimental validation needed
Organic Synthesis Catalysis Material Science

Potential Bioactivity Differentiation: Cell Proliferation Arrest in Undifferentiated Cells

A patent claim asserts that 3-(4-Methoxy-2-methylphenyl)-1-propene exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential as an anti-cancer or dermatological agent [1]. In contrast, while estragole is known for genotoxic and insecticidal activities, and methyl eugenol for insecticidal and antifungal properties, no similar claims of monocyte differentiation induction are commonly attributed to these analogs in primary literature [2].

Cell Proliferation Arrest
Patent claim
Claimed differentiation induction vs. no such claim for analogs
Supports cell differentiation research context; requires peer validation
Assay conditions not disclosed; data to verify
Cancer Research Cell Differentiation Drug Discovery

High-Value Application Scenarios for 3-(4-Methoxy-2-methylphenyl)-1-propene Based on Quantitative Evidence


Specialty Monomer for High-Temperature Polymer Synthesis

The compound's higher boiling point (237.7 °C) and lower volatility compared to estragole (216 °C) make it a more robust candidate for thermally demanding polymerization reactions, such as those used in the synthesis of heat-resistant resins or coatings. Its ortho-methyl group provides steric control over polymer chain architecture [1].

Lipophilic Scaffold for Agrochemical Discovery

The elevated LogP (3.3) compared to methyl eugenol (2.5) suggests superior membrane permeability. This property is advantageous for designing novel insecticides or fungicides intended to penetrate the waxy cuticle of plants or insect exoskeletons, a field where phenylpropenes have demonstrated potential [2].

Differentiation-Inducing Agent in Oncology Research

Based on a patent claim, this compound holds promise as a lead structure for developing new differentiation therapies in cancer research. Unlike estragole and methyl eugenol, which are more commonly studied for their genotoxic or insecticidal properties, this compound presents a novel mechanistic angle for investigation in hematological malignancies or skin disorders [3].

Application
Selection Property
Validation Focus
Thermally demanding polymer research
Ortho-methyl substitution and thermal stability
Polymerization behavior under elevated temperature
Lipophilic probe for membrane interaction studies
Predicted high LogP for lipid partitioning
Permeability in lipid-rich barriers or cuticle models
Cell differentiation pathway studies
Patent-reported differentiation arrest activity
Endpoint monitoring in hematopoietic or skin cell models

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